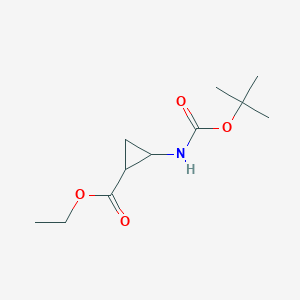

Ethyl 2-((tert-butoxycarbonyl)amino)cyclopropanecarboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopropane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO4/c1-5-15-9(13)7-6-8(7)12-10(14)16-11(2,3)4/h7-8H,5-6H2,1-4H3,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQCFOWMOJLYSPS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CC1NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00856226 | |

| Record name | Ethyl 2-[(tert-butoxycarbonyl)amino]cyclopropane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00856226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

613261-19-1 | |

| Record name | Ethyl 2-[[(1,1-dimethylethoxy)carbonyl]amino]cyclopropanecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=613261-19-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 2-[(tert-butoxycarbonyl)amino]cyclopropane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00856226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to (1S,2S)-Ethyl 2-((tert-butoxycarbonyl)amino)cyclopropanecarboxylate: A Chiral Building Block in Modern Drug Discovery

Introduction: The Strategic Value of Constrained Scaffolds

In the landscape of modern medicinal chemistry, the pursuit of novel chemical entities with enhanced potency, selectivity, and favorable pharmacokinetic profiles is paramount. Rigid molecular scaffolds are of particular interest as they can pre-organize functional groups in a bioactive conformation, thereby minimizing the entropic penalty upon binding to a biological target. The cyclopropane ring, as the smallest carbocycle, offers a unique combination of conformational rigidity and three-dimensional diversity. This guide provides a comprehensive technical overview of (1S,2S)-Ethyl 2-((tert-butoxycarbonyl)amino)cyclopropanecarboxylate , a chiral building block that embodies these desirable characteristics. Its defined stereochemistry and versatile functional groups make it a valuable intermediate in the synthesis of complex pharmaceutical agents, particularly in the realm of antiviral therapies. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of this compound in their synthetic endeavors.

Core Molecular Properties

(1S,2S)-Ethyl 2-((tert-butoxycarbonyl)amino)cyclopropanecarboxylate, often referred to as Boc-(1S,2S)-2-amino-cyclopropanecarboxylic acid ethyl ester, is a non-proteinogenic amino acid derivative. The cis-configuration of the amino and ester groups, dictated by the (1S,2S) stereochemistry, creates a specific spatial arrangement crucial for its application in stereoselective synthesis.

Physicochemical and Computed Properties

While experimental data for some physical properties of the title compound are not widely reported in publicly accessible literature, a combination of data from chemical suppliers and computational models provides a solid foundation for its handling and application.

| Property | Value | Source |

| CAS Number | 1932045-84-5 | BLD Pharm[1] |

| Molecular Formula | C₁₁H₁₉NO₄ | PubChem[2][3] |

| Molecular Weight | 229.27 g/mol | PubChem[2][3] |

| Appearance | Not specified (often a white solid or oil) | Inferred from similar compounds |

| Solubility | Soluble in common organic solvents | Inferred from structure |

| Storage Temperature | 2-8°C, Sealed in a dry environment | BLD Pharm[1] |

| Computed XLogP3 | 1.9 | PubChem[2][3] |

| Topological Polar Surface Area (TPSA) | 64.6 Ų | PubChem[2][3] |

| Boiling Point (Predicted) | ~328 °C (for a related vinyl analog) | Echemi[2] |

| Density (Predicted) | ~1.1 g/cm³ (for a related vinyl analog) | Echemi[2] |

Note: The boiling point and density are for the related compound Ethyl (1R,2S)-1-(((tert-butoxycarbonyl)amino)-2-ethenylcyclopropanecarboxylate and should be considered as estimates.

Spectroscopic Characterization: A Structural Blueprint

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to be complex in the aliphatic region due to the constrained cyclopropane ring.

-

Ethyl Ester Protons: A triplet around 1.2-1.3 ppm (CH₃) and a quartet around 4.1-4.2 ppm (CH₂) are characteristic of the ethyl ester group.

-

Boc Group Protons: A sharp singlet integrating to 9 protons will be observed around 1.4-1.5 ppm.

-

Cyclopropane Protons: The three protons on the cyclopropane ring will appear as a complex set of multiplets, likely between 1.0 and 3.0 ppm. The cis relationship between the protons on C1 and C2 would typically result in a larger coupling constant compared to a trans arrangement.

-

Amine Proton: A broad singlet, typically around 5.0-5.5 ppm, corresponding to the NH of the carbamate. Its chemical shift can be highly dependent on concentration and solvent.

-

-

¹³C NMR: The carbon NMR will show distinct signals for each carbon environment.

-

Carbonyl Carbons: Two signals in the downfield region, around 170-175 ppm for the ester carbonyl and 155-160 ppm for the carbamate carbonyl.

-

Boc Group Carbons: A quaternary carbon signal around 80 ppm and a methyl signal around 28 ppm.

-

Ethyl Ester Carbons: Signals around 61 ppm (OCH₂) and 14 ppm (CH₃).

-

Cyclopropane Carbons: Signals for the three-membered ring carbons are expected in the upfield region, typically between 15 and 35 ppm.

-

Infrared (IR) Spectroscopy

The IR spectrum provides clear evidence of the key functional groups.

-

N-H Stretch: A peak around 3300-3400 cm⁻¹ corresponding to the amine N-H stretch.

-

C-H Stretches: Peaks just below 3000 cm⁻¹ for the sp³ C-H bonds.

-

Carbonyl Stretches: Two strong absorption bands are expected: one around 1720-1740 cm⁻¹ for the ester C=O and another around 1690-1710 cm⁻¹ for the carbamate C=O.

Mass Spectrometry (MS)

Electrospray ionization (ESI) mass spectrometry would be expected to show a prominent ion corresponding to the protonated molecule [M+H]⁺ at m/z 230.1. Adducts with sodium [M+Na]⁺ at m/z 252.1 may also be observed.

Synthesis and Purification Strategies

The asymmetric synthesis of cyclopropane-containing amino acids is a well-established but often challenging field of organic chemistry. While a specific, detailed protocol for the title compound is not available in the searched literature, a plausible synthetic strategy can be devised based on established methodologies for related structures.

Conceptual Synthetic Workflow

A common approach to constructing such molecules involves the cyclopropanation of a suitable alkene precursor, followed by functional group manipulations.

Caption: Conceptual workflow for the synthesis of the target molecule.

Illustrative Experimental Protocol (Hypothetical)

The following protocol is a representative example based on general procedures for similar transformations and should be adapted and optimized by the end-user.

Step 1: Asymmetric Cyclopropanation

-

To a solution of a chiral catalyst (e.g., a copper or rhodium complex with a chiral ligand) in a suitable solvent (e.g., dichloromethane), add the alkene precursor (e.g., an α,β-unsaturated ester).

-

Cool the reaction mixture to the optimal temperature (e.g., 0 °C or lower).

-

Slowly add a solution of a diazoacetate (e.g., ethyl diazoacetate) over several hours using a syringe pump to control the rate of addition and minimize side reactions.

-

Monitor the reaction by TLC or GC-MS until the starting material is consumed.

-

Quench the reaction, perform an aqueous workup, and purify the resulting cyclopropyl ester by column chromatography.

Step 2: Conversion to the Boc-Protected Amine

-

Hydrolyze the cyclopropyl ester to the corresponding carboxylic acid using standard conditions (e.g., LiOH in THF/water).

-

Perform a Curtius rearrangement: Activate the carboxylic acid (e.g., with ethyl chloroformate or DPPA), followed by thermal or photochemical rearrangement to the isocyanate, which is then trapped with tert-butanol to yield the Boc-protected amine directly.

-

Alternatively, convert the carboxylic acid to an amide and perform a Hofmann rearrangement.

-

Purify the final product, (1S,2S)-Ethyl 2-((tert-butoxycarbonyl)amino)cyclopropanecarboxylate, by silica gel column chromatography.

Purification Considerations

Purification of Boc-protected amino acid esters is typically achieved via flash column chromatography on silica gel.

-

Solvent System: A common eluent system is a gradient of ethyl acetate in hexanes or petroleum ether. The polarity can be adjusted based on the Rƒ value of the compound on TLC.

-

Diastereomer Separation: If the synthesis results in a mixture of diastereomers, careful optimization of the chromatographic conditions (e.g., using a less polar solvent system and a longer column) may be required to achieve separation. In some cases, crystallization can be an effective method for separating diastereomers.

Applications in Drug Development: A Gateway to Antiviral Agents

The true value of (1S,2S)-Ethyl 2-((tert-butoxycarbonyl)amino)cyclopropanecarboxylate lies in its role as a key intermediate for the synthesis of more complex molecules. The cyclopropane unit is a bioisostere for various groups and can impart favorable properties such as increased metabolic stability and improved binding affinity.

While direct applications of the title compound are not extensively documented, structurally related cyclopropane amino acids are crucial components of several approved antiviral drugs, particularly Hepatitis C virus (HCV) protease inhibitors.

Caption: Role as a key intermediate in antiviral drug synthesis.

-

Boceprevir and Telaprevir Analogs: The synthesis of complex peptidomimetic inhibitors often incorporates non-natural amino acids to enhance their pharmacological properties. The rigid cyclopropane scaffold of the title compound is analogous to key structural motifs in drugs like Boceprevir and Telaprevir, which are known to inhibit the HCV NS3/4A serine protease. While the exact intermediate may differ slightly, the underlying principle of using a constrained cyclopropyl amino acid to achieve high potency is the same.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling (1S,2S)-Ethyl 2-((tert-butoxycarbonyl)amino)cyclopropanecarboxylate.

-

Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

-

Precautionary Statements:

-

P264: Wash skin thoroughly after handling.

-

P280: Wear protective gloves/eye protection/face protection.

-

P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.

-

P302+P352: IF ON SKIN: Wash with plenty of water.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

Always consult the latest Safety Data Sheet (SDS) from the supplier before use and handle the compound in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Conclusion and Future Outlook

(1S,2S)-Ethyl 2-((tert-butoxycarbonyl)amino)cyclopropanecarboxylate stands as a testament to the power of stereochemically defined, conformationally constrained building blocks in modern organic synthesis and drug discovery. While detailed experimental data in the public domain is sparse, its structural features and relationship to key components of successful antiviral drugs highlight its potential. As the demand for novel therapeutics with improved properties continues to grow, the strategic application of such chiral intermediates will undoubtedly play an increasingly important role in the development of the next generation of medicines. It is hoped that this guide provides a valuable starting point for researchers looking to explore the synthetic utility of this promising compound.

References

-

PubChem. (n.d.). Ethyl 2-((tert-butoxycarbonyl)amino)cyclopropanecarboxylate. National Center for Biotechnology Information. Retrieved from [Link]

Sources

A Technical Guide to Ethyl 2-((tert-butoxycarbonyl)amino)cyclopropanecarboxylate: A Cornerstone for Constrained Peptidomimetics

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Conformational Constraint in Drug Design

In the intricate dance of molecular recognition, the shape and flexibility of a molecule are paramount. Peptides, while serving as crucial signaling molecules in biology, are often fraught with challenges as therapeutic agents due to their conformational lability and susceptibility to proteolytic degradation. The introduction of conformational constraints into peptide scaffolds is a powerful strategy to pre-organize the molecule into its bioactive conformation, thereby enhancing binding affinity, selectivity, and metabolic stability. Among the various approaches to achieve this, the use of cyclopropane-containing amino acids has emerged as a particularly effective tactic.[1] This guide provides an in-depth technical overview of a key building block in this field: Ethyl 2-((tert-butoxycarbonyl)amino)cyclopropanecarboxylate.

This versatile molecule, featuring a strained cyclopropane ring, serves as a constrained surrogate for natural amino acids, enabling the synthesis of peptidomimetics with unique structural and biological properties.[2] Its rigid framework offers a predictable orientation of substituents, a feature that has been exploited in the development of potent inhibitors for a range of therapeutic targets, most notably viral proteases.[3]

Understanding the Stereochemistry and Corresponding CAS Numbers

This compound can exist as multiple stereoisomers, and it is crucial for researchers to use the correct isomer for their specific application. The Chemical Abstracts Service (CAS) has assigned different numbers to distinguish these isomers.

| Compound Name | CAS Number | Stereochemistry |

| This compound | 613261-19-1 | A mixture of isomers or unspecified stereochemistry.[4] |

| (1S,2S)-Ethyl 2-((tert-butoxycarbonyl)amino)cyclopropanecarboxylate | 1932045-84-5 | The cis-isomer with both substituents on the same face of the cyclopropane ring.[5] |

It is imperative to verify the CAS number and the stereochemistry of the material procured from commercial vendors to ensure the desired biological activity and structural integrity of the final peptidomimetic.

Physicochemical and Safety Data

A thorough understanding of the physical and chemical properties, as well as the safety profile, of a reagent is fundamental for its effective and safe use in a laboratory setting.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₉NO₄ | [4] |

| Molecular Weight | 229.27 g/mol | [4] |

| Appearance | Off-white to yellow solid | [6] |

| Boiling Point (Predicted) | 312.1 ± 31.0 °C | [6] |

| Density (Predicted) | 1.10 ± 0.1 g/cm³ | [6] |

| Storage | Sealed in a dry environment, 2-8°C | [5] |

Safety Information:

The compound is classified with the following hazard statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

Appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

Stereoselective Synthesis: A Methodological Deep Dive

The synthesis of specific stereoisomers of this compound is a key challenge. The following protocol outlines a plausible stereoselective synthesis for the (1S,2S)-cis-isomer, based on established methods for cyclopropanation and subsequent functional group manipulations.

Conceptual Workflow for the Synthesis of (1S,2S)-Ethyl 2-((tert-butoxycarbonyl)amino)cyclopropanecarboxylate

Caption: A conceptual workflow for the stereoselective synthesis of the target molecule.

Detailed Experimental Protocol (Representative)

This protocol is a composite based on analogous syntheses of cyclopropyl amino acids and may require optimization.

Step 1: Synthesis of a Chiral Allylic Alcohol This can be achieved through various established methods, such as the asymmetric reduction of an α,β-unsaturated ketone or the use of a chiral pool starting material.

Step 2: Formation of the Diazoacetate

-

To a solution of the chiral allylic alcohol (1.0 eq) in a suitable solvent (e.g., dichloromethane) at 0 °C, add triethylamine (1.5 eq).

-

Slowly add glyoxylic acid chloride (1.2 eq) and stir for 2 hours at 0 °C.

-

Quench the reaction with water and extract the product with dichloromethane. The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The resulting crude ester is dissolved in acetonitrile, and p-acetamidobenzenesulfonyl azide (1.1 eq) and DBU (1.1 eq) are added. The mixture is stirred at room temperature for 4 hours.

-

The solvent is removed under reduced pressure, and the residue is purified by column chromatography to yield the diazoacetate.

Step 3: Rhodium-Catalyzed Asymmetric Cyclopropanation

-

In a flame-dried flask under an inert atmosphere, dissolve the diazoacetate (1.0 eq) in a dry, degassed solvent such as dichloromethane.

-

Add a chiral rhodium catalyst (e.g., Rh₂(S-DOSP)₄, 0.5 mol%) and stir the reaction at room temperature. The reaction progress is monitored by TLC.

-

Upon completion, the solvent is removed under reduced pressure, and the crude cyclopropyl lactone is purified by flash chromatography.

Step 4: Lactone Ring Opening and Esterification

-

The purified cyclopropyl lactone is dissolved in ethanol.

-

A catalytic amount of a strong acid (e.g., sulfuric acid) is added, and the mixture is refluxed for several hours.

-

The reaction is cooled, neutralized with a weak base (e.g., sodium bicarbonate), and the ethanol is removed under reduced pressure. The residue is partitioned between water and ethyl acetate.

-

The organic layer is dried and concentrated to yield the ethyl ester.

Step 5: Boc Protection of the Amine

-

The amino ester is dissolved in a mixture of 1,4-dioxane and water.

-

Triethylamine (1.2 eq) and di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) are added, and the mixture is stirred at room temperature overnight.[7]

-

The reaction mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.[7]

-

The crude product is purified by column chromatography to afford the final product, this compound.[7]

Purification and Characterization

Purification of Diastereomers: The separation of cis and trans diastereomers can be challenging. Chromatographic techniques are often employed.[8][9]

-

Column Chromatography: Silica gel chromatography using a gradient of ethyl acetate in hexanes can be effective for separating the diastereomers. The choice of solvent system and gradient profile will need to be optimized.

-

Preparative HPLC: For higher purity, preparative high-performance liquid chromatography (HPLC) on a chiral stationary phase may be necessary.

Characterization by NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the structure and stereochemistry of the synthesized compound.

-

¹H NMR: The proton NMR spectrum will show characteristic signals for the ethyl ester (a quartet and a triplet), the tert-butyl group of the Boc protecting group (a singlet), and the protons on the cyclopropane ring. The coupling constants between the cyclopropyl protons are diagnostic for determining the cis or trans stereochemistry.

-

¹³C NMR: The carbon NMR spectrum will show distinct resonances for the carbonyl carbons of the ester and the carbamate, the quaternary carbon and methyl carbons of the Boc group, the methylene and methyl carbons of the ethyl group, and the carbons of the cyclopropane ring. The chemical shifts of the cyclopropyl carbons can also provide information about the stereochemistry.[5]

Applications in Drug Discovery and Development

This compound is a valuable building block for the synthesis of peptidomimetics with diverse therapeutic applications.

1. Antiviral Agents: A prominent application is in the development of inhibitors of viral proteases. The constrained cyclopropane ring can mimic the transition state of peptide bond cleavage, leading to potent inhibition. For instance, derivatives of this compound are key components in the synthesis of drugs targeting the Hepatitis C virus (HCV) NS3/4A protease, such as Boceprevir.[10]

Caption: Role of the title compound in the synthesis of antiviral drugs.

2. Constrained Amino Acid Surrogates: The rigid cyclopropane scaffold is used to create non-natural amino acids that can be incorporated into peptides to induce specific secondary structures, such as turns or extended conformations.[11][12] This is crucial for stabilizing bioactive conformations and improving receptor binding.

3. Peptidomimetics for Other Therapeutic Areas: The principles of using constrained cyclopropane amino acids extend to other therapeutic areas where peptide-based signaling is important, including oncology, metabolic diseases, and neuroscience. The ability to fine-tune the spatial orientation of pharmacophoric groups makes this a versatile platform for drug design.

Conclusion and Future Perspectives

This compound is more than just a chemical reagent; it is a key that unlocks a world of conformationally constrained molecules with significant therapeutic potential. Its stereoselective synthesis, while challenging, provides access to a powerful tool for medicinal chemists. As our understanding of the structural basis of disease progresses, the demand for sophisticated molecular building blocks like this will undoubtedly continue to grow, paving the way for the development of next-generation therapeutics with enhanced efficacy and specificity.

References

- Reichelt, A., & Martin, S. F. (2006). Synthesis and properties of cyclopropane-derived peptidomimetics. Accounts of Chemical Research, 39(7), 433–442.

- Stammen, B., et al. (2010). Stereoselective Synthesis of 1-Amino-2-azidocyclopropanecarboxylic Acid Derivatives. European Journal of Organic Chemistry, 2010(28), 5464-5473.

- Al-Zoubi, R. M., et al. (2014). Ethyl 2-[(tert-butoxycarbonyl)amino]thiazole-5-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 10), o1088.

-

PubChem. This compound. Retrieved from [Link]

- Kusuyama, Y., et al. (1982). Polar substituent effects on 13C NMR spectra in ethyl cis-2-substituted cyclopropane carboxylates. Magnetic Resonance in Chemistry, 20(3), 159-161.

- Google Patents. (2016). Cyclopropane carboxylic acid derivatives and pharmaceutical uses thereof (WO2016177845A1).

- Martin, S. F., & Reichelt, A. (2006). Synthesis and properties of cyclopropane-derived peptidomimetics. Accounts of chemical research, 39(7), 433-442.

- Burgess, K., et al. (1995). Conformationally constrained dipeptide surrogates with aromatic side-chains: synthesis of 4-aryl indolizidin-9-one amino acids by conjugate addition to a common alpha,omega-diaminoazelate enone intermediate. The Journal of organic chemistry, 60(22), 7182-7193.

- Palamareva, M. D. (1988). Chromatographic behaviour of diastereomers. IX. Application of a microcomputer program to the thin-layer chromatographic separation of some diastereomers on silica.

- Bhushan, R. (2009). Separation of Enantiomers by Thin-Layer Chromatography. In Thin Layer Chromatography in Drug Analysis (pp. 147-172). CRC Press.

- Google Patents. (2013). Synthetic method of boceprevir intermediate (CN103435532A).

- Malcolm, B. A. (2012). The Discovery and Development of Boceprevir: A Novel, First-generation Inhibitor of the Hepatitis C Virus NS3/4A Serine Protease. In Antivirals: From Discovery to Resistance (pp. 1-28). Springer, Boston, MA.

-

ResearchGate. (n.d.). Structure activity synthesis of boceprevir. Retrieved from [Link]

- Google Patents. (2020). Method for preparing tert-butyl n-((1r,2s,5s)-2-((2-((5-chloropyridin-2-yl)amino)-2-oxoacetyl)amino)-5-(dimethylcarbamoyl)cyclohexyl)carbamate (EP3752488A1).

- Dombrády, Z. S., Pálovics, E., & Fogassy, E. (2019). Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent. Current Research in Bioorganic & Organic Chemistry, 2(1), 1-5.

- Forró, E., & Fülöp, F. (2012). Syntheses of Four Enantiomers of 2,3-Diendo- and 3-Endo-aminobicyclo[2.2.2]oct-5-ene-2-exo-carboxylic Acid and Their Saturated Analogues. Molecules, 17(9), 10398-10411.

- Oishi, S., et al. (2002). Peptides to Peptidomimetics: A Strategy Based on the Structural Features of Cyclopropane. Chemical and Pharmaceutical Bulletin, 50(7), 871-883.

-

Organic Syntheses. (2-Aminoethyl)carbamic acid tert-butyl ester. Retrieved from [Link]

- Zhang, Y., et al. (2022). A systematic exploration of boceprevir-based main protease inhibitors as SARS-CoV-2 antivirals.

- Google Patents. (1996). Processes for the preparation of cyclopropanecarboxylic acid and derivatives thereof (US5504245A).

- Reichelt, A., & Martin, S. F. (2006). Synthesis and properties of cyclopropane-derived peptidomimetics. Accounts of chemical research, 39(7), 433-442.

- Burgess, K., et al. (1995). Conformationally constrained dipeptide surrogates with aromatic side-chains: synthesis of 4-aryl indolizidin-9-one amino acids by conjugate addition to a common alpha,omega-diaminoazelate enone intermediate. The Journal of organic chemistry, 60(22), 7182-7193.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. This compound | C11H19NO4 | CID 71607252 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. sci-hub.st [sci-hub.st]

- 6. Arylpiperazinyl-Benzocycloheptapyrrole-Carboxamides Endowed with Dual Anticancer and Antiviral Activities [mdpi.com]

- 7. Ethyl 2-[(tert-butoxycarbonyl)amino]thiazole-5-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Chromatographic Separations and Analysis: Diastereomeric Derivatization for Chromatography [ouci.dntb.gov.ua]

- 9. Separation of Enantiomers by Thin-Layer Chromatography | Springer Nature Experiments [experiments.springernature.com]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis and properties of cyclopropane-derived peptidomimetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. tennen.f.u-tokyo.ac.jp [tennen.f.u-tokyo.ac.jp]

An In-Depth Technical Guide to the Synthesis of Ethyl 2-((tert-butoxycarbonyl)amino)cyclopropanecarboxylate

Abstract

Ethyl 2-((tert-butoxycarbonyl)amino)cyclopropanecarboxylate is a valuable building block in medicinal chemistry and drug discovery, prized for the conformational rigidity and unique physicochemical properties imparted by its cyclopropane scaffold.[1][2][3] This guide provides a comprehensive overview of the primary synthetic strategies for accessing this molecule, with a focus on diastereoselective and enantioselective approaches. We will delve into the mechanistic underpinnings of key cyclopropanation reactions, provide detailed experimental protocols, and compare the relative merits of different synthetic routes. This document is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of the synthesis of this important molecular entity.

Introduction: The Significance of the Cyclopropane Motif in Drug Design

The cyclopropane ring, despite its simple structure, is a powerful tool in the medicinal chemist's arsenal.[1][2][3] Its inherent strain and unique electronic properties—such as enhanced π-character in its C-C bonds—confer a range of desirable attributes to drug candidates.[2] These include:

-

Enhanced Potency: The rigid cyclopropane scaffold can lock a molecule into a bioactive conformation, leading to stronger binding interactions with its target.[2]

-

Improved Metabolic Stability: The C-H bonds on a cyclopropane ring are stronger than those in alkanes, making them less susceptible to metabolic oxidation.[2]

-

Increased Solubility and Bioavailability: The introduction of a cyclopropyl group can favorably modulate a molecule's lipophilicity and polarity, leading to improved pharmacokinetic properties.[2]

This compound, with its protected amine and ester functionalities, serves as a versatile precursor for incorporating this valuable motif into more complex molecules. The tert-butoxycarbonyl (Boc) protecting group is particularly advantageous due to its stability under a wide range of reaction conditions and its facile removal under mild acidic conditions.

Key Synthetic Strategies

The synthesis of this compound can be broadly categorized into two main approaches:

-

Cyclopropanation of a Pre-functionalized Alkene: This is the most common strategy, involving the reaction of a carbene or carbenoid with an appropriately substituted alkene.

-

Functionalization of a Pre-existing Cyclopropane Ring: This approach is less common but can be useful in certain contexts.

This guide will focus on the more prevalent cyclopropanation strategies.

Rhodium-Catalyzed Cyclopropanation of Ethyl N-Boc-α,β-didehydroalaninate

Rhodium-catalyzed decomposition of diazo compounds to generate rhodium carbenes is a powerful and widely used method for cyclopropanation.[4][5][6] This approach offers excellent control over stereoselectivity, particularly when employing chiral rhodium catalysts.[4][5][7]

Mechanism: The reaction proceeds via the formation of a rhodium carbene intermediate from a diazo compound, typically ethyl diazoacetate. This highly reactive species then adds across the double bond of the alkene substrate in a concerted, though often asynchronous, manner. The stereochemical outcome is dictated by the approach of the alkene to the rhodium carbene complex.[8]

Figure 1: General workflow for Rhodium-Catalyzed Cyclopropanation.

Experimental Protocol:

Materials:

-

Ethyl N-Boc-α,β-didehydroalaninate

-

Ethyl diazoacetate

-

Rhodium(II) acetate dimer (Rh₂(OAc)₄) or a chiral rhodium catalyst (e.g., Rh₂(S-TCPTAD)₄)[5]

-

Anhydrous dichloromethane (DCM)

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

To a solution of ethyl N-Boc-α,β-didehydroalaninate in anhydrous DCM under an inert atmosphere, add the rhodium catalyst (typically 0.1-1 mol%).

-

Slowly add a solution of ethyl diazoacetate in anhydrous DCM to the reaction mixture at room temperature over several hours using a syringe pump. The slow addition is crucial to maintain a low concentration of the diazo compound and minimize side reactions.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired this compound.

Causality Behind Experimental Choices:

-

Anhydrous Conditions: Rhodium carbenes are sensitive to moisture, which can lead to catalyst deactivation and the formation of byproducts.

-

Inert Atmosphere: This prevents the oxidation of the catalyst and other reaction components.

-

Slow Addition of Diazo Compound: This minimizes the formation of diethyl maleate and fumarate, which arise from the dimerization of the carbene.

-

Choice of Catalyst: The use of chiral rhodium catalysts can induce high levels of enantioselectivity, leading to the formation of a single enantiomer of the product.[4][5]

Simmons-Smith Cyclopropanation

The Simmons-Smith reaction is a classic and reliable method for the stereospecific cyclopropanation of alkenes.[1][3][9] It involves the use of a zinc carbenoid, typically prepared from diiodomethane and a zinc-copper couple.[9] A popular modification, known as the Furukawa modification, utilizes diethylzinc and diiodomethane, which often provides better yields and reproducibility.[1][3][9]

Mechanism: The active species in the Simmons-Smith reaction is believed to be an organozinc carbenoid, (IZn)₂CH₂ or a related species. This carbenoid adds to the alkene in a concerted fashion, leading to the stereospecific formation of the cyclopropane ring.[10][11] The stereochemistry of the starting alkene is retained in the product.

Figure 2: Simplified workflow of the Simmons-Smith Cyclopropanation.

Experimental Protocol (Furukawa Modification):

Materials:

-

Ethyl N-Boc-α,β-didehydroalaninate

-

Diethylzinc (Et₂Zn)

-

Diiodomethane (CH₂I₂)

-

Anhydrous diethyl ether or DCM

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

To a solution of ethyl N-Boc-α,β-didehydroalaninate in anhydrous solvent under an inert atmosphere, add diethylzinc.

-

Cool the reaction mixture to 0 °C and slowly add diiodomethane.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).

-

Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Causality Behind Experimental Choices:

-

Diethylzinc: This reagent is pyrophoric and must be handled with care under an inert atmosphere. It is a more reactive and soluble source of the zinc carbenoid compared to the traditional zinc-copper couple.

-

Quenching: The reaction is quenched with a mild acid source like ammonium chloride to destroy any unreacted organozinc species.

Kulinkovich Reaction and Subsequent Functionalization

The Kulinkovich reaction provides an alternative route to cyclopropanes via the formation of cyclopropanols from esters and Grignard reagents in the presence of a titanium(IV) alkoxide catalyst.[12][13][14] The resulting cyclopropanol can then be further functionalized to introduce the desired amino and ester groups.

Mechanism: The reaction proceeds through the formation of a titanacyclopropane intermediate from the Grignard reagent and the titanium catalyst.[13] This intermediate then reacts with the ester to form the cyclopropanol product.[13]

Experimental Workflow:

This is a multi-step process:

-

Kulinkovich Reaction: Reaction of a suitable ester (e.g., diethyl carbonate) with a Grignard reagent (e.g., ethylmagnesium bromide) in the presence of Ti(OiPr)₄ to form 1-ethylcyclopropanol.

-

Oxidation: Oxidation of the cyclopropanol to the corresponding cyclopropanone.

-

Amination and Esterification: This can be achieved through various methods, such as reductive amination followed by esterification, or through a Curtius or Hofmann rearrangement of a cyclopropanecarboxylic acid derivative.

Diastereoselectivity and Enantioselectivity

For applications in drug development, it is often crucial to obtain a single stereoisomer of the target molecule.

-

Diastereoselectivity: In the case of this compound, the reaction can produce both cis and trans diastereomers. The diastereoselectivity is highly dependent on the reaction conditions and the catalyst used. Rhodium-catalyzed reactions, in particular, can be tuned to favor one diastereomer over the other.[4]

-

Enantioselectivity: To obtain an enantiomerically pure product, two main strategies are employed:

-

Asymmetric Catalysis: The use of chiral catalysts, such as chiral rhodium complexes, can directly produce the desired enantiomer with high enantiomeric excess (ee).[4][5]

-

Enzymatic Resolution: A racemic mixture of the product can be resolved using enzymes, such as lipases, which selectively hydrolyze one enantiomer of the ester, allowing for the separation of the unreacted enantiomer and the hydrolyzed acid.[15][16][17][18][19][20]

-

Data Presentation

| Synthetic Route | Key Reagents | Typical Yield | Diastereoselectivity (trans:cis) | Enantioselectivity (% ee) | Key Advantages | Key Disadvantages |

| Rhodium-Catalyzed | Ethyl diazoacetate, Rh₂(OAc)₄ | Good to Excellent | Variable, catalyst dependent | N/A (for achiral catalyst) | High yields, mild conditions | Use of potentially explosive diazo compounds |

| Asymmetric Rh-Catalyzed | Ethyl diazoacetate, Chiral Rh(II) catalyst | Good to Excellent | Good to Excellent | Up to >98% | Direct access to enantiopure product | Cost of chiral catalysts |

| Simmons-Smith | CH₂I₂, Zn-Cu or Et₂Zn | Good | Highly stereospecific (retains alkene geometry) | N/A | Reliable, avoids diazo compounds | Stoichiometric use of zinc reagents |

| Enzymatic Resolution | Racemic ester, Lipase | ~50% (for each enantiomer) | N/A | >99% | High enantiopurity | Lower overall yield for a single enantiomer |

Conclusion

The synthesis of this compound is a well-established field with several robust and reliable methods available. The choice of synthetic route will depend on the specific requirements of the researcher, including the desired scale of the reaction, the need for stereochemical purity, and the availability of starting materials and reagents. For the synthesis of enantiomerically pure material, asymmetric rhodium-catalyzed cyclopropanation and enzymatic resolution of a racemic mixture are the most powerful and widely employed strategies. As the demand for novel drug candidates containing the cyclopropane motif continues to grow, the development of even more efficient and selective methods for the synthesis of this valuable building block will remain an active area of research.

References

-

Beumer, R., Bubert, C., Cabrele, C., Vielhauer, O., Pietzsch, M., & Reiser, O. (2000). The synthesis of diastereo- and enantiomerically pure beta-aminocyclopropanecarboxylic acids. The Journal of Organic Chemistry, 65(26), 8960–8969. Available at: [Link]

-

Charette, A. B., Molinaro, C., & Brochu, C. (2001). Catalytic Asymmetric Cyclopropanation of Allylic Alcohols with Titanium-TADDOLate: Scope of the Cyclopropanation Reaction. Journal of the American Chemical Society, 123(49), 12168–12175. Available at: [Link]

-

Chuprakov, S., Kwok, S. W., Zhang, L., Lercher, L., & Fokin, V. V. (2009). Rhodium-Catalyzed Enantioselective Cyclopropanation of Olefins with N-Sulfonyl 1,2,3-Triazoles. Journal of the American Chemical Society, 131(50), 18034–18035. Available at: [Link]

-

Doyle, M. P., Hu, W., & Valenzuela, M. V. (2003). Rhodium-catalyzed enantioselective cyclopropanation of electron-deficient alkenes. Chemical Science, 4(3), 1345-1353. Available at: [Link]

-

Gessner, V. H. (2022). Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review. Molecules, 27(19), 6590. Available at: [Link]

-

Kulinkovich, O. G. (2004). The Kulinkovich Reaction. European Journal of Organic Chemistry, 2004(21), 4537-4550. Available at: [Link]

-

Yee, C., Blythe, T. A., McNabb, T. J., & Walts, A. E. (1992). Enzymes for the resolution of alpha-tertiary-substituted carboxylic acid esters. The Journal of Organic Chemistry, 57(13), 3525–3527. Available at: [Link]

Sources

- 1. Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. namiki-s.co.jp [namiki-s.co.jp]

- 3. researchgate.net [researchgate.net]

- 4. Rhodium catalysed enantioselective synthesis of mono-(halo)-methyl-cyclopropanes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. Rhodium-catalyzed enantioselective cyclopropanation of electron-deficient alkenes - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 6. ETD | Overcoming the Limitations of Rhodium-Catalyzed Asymmetric Cyclopropanation and Other Adventures in Strained Ring Synthesis | ID: 7d278v28g | Emory Theses and Dissertations [etd.library.emory.edu]

- 7. Rhodium-Catalyzed Enantioselective Cyclopropanation of Olefins with N-Sulfonyl 1,2,3-Triazoles [organic-chemistry.org]

- 8. Rhodium(II)-Catalyzed Asymmetric Cyclopropanation and Desymmetrization of [2.2]Paracyclophanes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Simmons-Smith Cyclopropanation Reaction | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 10. Simmons-Smith Reaction [organic-chemistry.org]

- 11. youtube.com [youtube.com]

- 12. Kulinkovich reaction - Wikipedia [en.wikipedia.org]

- 13. Kulinkovich Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 14. youtube.com [youtube.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. WO2007069841A1 - Process for preparing optically active cyclopropane carboxamide and derivatives thereof - Google Patents [patents.google.com]

- 17. Enzymes for the resolution of alpha-tertiary-substituted carboxylic acid esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. The synthesis of diastereo- and enantiomerically pure beta-aminocyclopropanecarboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Enzymatic Resolution and Decarboxylative Functionalization of α-Sulfinyl Esters - PMC [pmc.ncbi.nlm.nih.gov]

Ethyl 2-((tert-butoxycarbonyl)amino)cyclopropanecarboxylate molecular weight

An In-Depth Technical Guide to Ethyl 2-((tert-butoxycarbonyl)amino)cyclopropanecarboxylate

Executive Summary: This guide provides a comprehensive technical overview of this compound, a valuable synthetic building block in modern medicinal chemistry and drug development. The document details its core molecular properties, including a definitive analysis of its molecular weight, and explores its physicochemical characteristics. Emphasis is placed on the strategic importance of the constrained cyclopropane scaffold in molecular design. Furthermore, this guide presents a validated synthetic protocol, predictive spectroscopic analysis, key applications, and essential safety and handling information, tailored for researchers, scientists, and professionals in the pharmaceutical industry.

Core Molecular Profile

This compound is a non-proteinogenic amino acid derivative. Its structure incorporates a conformationally restricted cyclopropane ring, an ethyl ester functional group, and an amine protected by a tert-butoxycarbonyl (Boc) group. This combination makes it an ideal intermediate for introducing specific three-dimensional geometries into peptide and small-molecule drug candidates.

Chemical Identity

-

IUPAC Name: ethyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopropane-1-carboxylate[1]

-

Common Synonyms: Ethyl 2-(Boc-amino)cyclopropanecarboxylate, 2-Bocamino-cyclopropanecarboxylic acid ethyl ester[1][4][5]

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized below. These values are critical for experimental design, including reaction setup, solvent selection, and purification strategies.

| Property | Value | Source |

| Molecular Weight | 229.27 g/mol | [1][2][3][4][5] |

| Exact Mass | 229.13140809 Da | [1] |

| Appearance | Off-white to yellow solid | [4][5] |

| Predicted Boiling Point | 312.1 ± 31.0 °C | [4][5] |

| Predicted Density | 1.10 ± 0.1 g/cm³ | [4][5] |

| Predicted pKa | 11.98 ± 0.40 | [4][5] |

| Storage Conditions | Store at room temperature or 2-8°C, sealed in a dry environment | [3][4][5] |

The Strategic Role of the Cyclopropane Scaffold in Drug Design

The incorporation of a cyclopropane ring into drug candidates is a well-established strategy in medicinal chemistry to enhance pharmacological properties.[7] Unlike flexible aliphatic chains, the rigid three-membered ring acts as a "conformational lock," reducing the entropic penalty upon binding to a biological target and often leading to increased potency and selectivity.

Key advantages of the cyclopropyl motif include:

-

Metabolic Stability: The cyclopropane ring is resistant to many common metabolic pathways, which can improve the pharmacokinetic profile of a drug.[7]

-

Enhanced Biological Activity: By fixing the orientation of key functional groups, the molecule can be pre-organized for optimal interaction with its target receptor or enzyme.[7]

-

Improved Physicochemical Properties: The introduction of this scaffold can modulate properties such as lipophilicity and aqueous solubility.[7]

Caption: Strategic introduction of a cyclopropane ring to constrain a lead compound.

Synthesis and Purification

The synthesis of this compound typically involves the protection of the amino group of the corresponding amino ester precursor, ethyl 2-aminocyclopropanecarboxylate. The use of di-tert-butyl dicarbonate (Boc₂O) is the industry standard for this transformation due to its high efficiency and the clean, gaseous nature of its byproducts.

General Synthetic Strategy

The core of the synthesis is a nucleophilic attack by the primary amine of the starting material on one of the carbonyl carbons of Boc₂O. A mild base is often used to scavenge the acidic proton generated during the reaction, driving the equilibrium towards the protected product.

Detailed Experimental Protocol

This protocol is a self-validating system based on well-established procedures for Boc protection.[8]

-

Reaction Setup: To a solution of ethyl 2-aminocyclopropanecarboxylate (1.0 eq) in a suitable aprotic solvent (e.g., Dichloromethane or Tetrahydrofuran) in a round-bottomed flask, add a mild base such as triethylamine (1.1 eq).

-

Reagent Addition: Cool the mixture to 0 °C in an ice bath. Add a solution of di-tert-butyl dicarbonate (1.05 eq) in the same solvent dropwise over 30 minutes with continuous stirring.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-18 hours. Progress can be monitored by Thin-Layer Chromatography (TLC) by observing the consumption of the starting material.

-

Workup: Upon completion, concentrate the reaction mixture under reduced pressure. Redissolve the residue in a water-immiscible solvent like ethyl acetate and wash sequentially with a mild aqueous acid (e.g., 5% citric acid), water, and brine.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.

Purification and Characterization Workflow

The crude product is typically purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes. The purity of the final compound should be confirmed by NMR spectroscopy and mass spectrometry.

Caption: A standard workflow for the synthesis and purification of the title compound.

Spectroscopic Characterization (Predictive Analysis)

While specific spectra are dependent on experimental conditions, an expert analysis allows for the confident prediction of the key spectroscopic features essential for the structural verification of this compound.

| Technique | Predicted Signals and Features |

| ¹H NMR | ~4.1 ppm (quartet, 2H): -OCH₂ CH₃~1.45 ppm (singlet, 9H): -OC(CH₃ )₃ (Boc group)~1.25 ppm (triplet, 3H): -OCH₂CH₃ ~1.0-2.5 ppm (multiplets, 4H): Protons on the cyclopropane ring and the N-H proton. |

| ¹³C NMR | ~172 ppm: Ester carbonyl carbon (C =O)~156 ppm: Carbamate carbonyl carbon (NC OO)~80 ppm: Quaternary carbon of Boc group (-OC (CH₃)₃)~61 ppm: Methylene carbon of ethyl group (-OCH₂ CH₃)~30-40 ppm: Methine carbons of cyclopropane ring~28 ppm: Methyl carbons of Boc group (-OC(CH₃ )₃)~14 ppm: Methyl carbon of ethyl group (-OCH₂CH₃ ) |

| Mass Spec (EI) | m/z 229: Molecular ion (M⁺)m/z 173: Loss of tert-butyl group [-C(CH₃)₃]m/z 156: Loss of the Boc group [-OC(O)C(CH₃)₃]m/z 129: Loss of the carboethoxy group [-COOCH₂CH₃] |

Applications in Research and Drug Development

The primary application of this compound is as a specialized building block in organic synthesis.

-

Constrained Peptidomimetics: It serves as a replacement for natural amino acids to introduce conformational rigidity into peptides, which can enhance stability against proteolysis and improve binding affinity.

-

Small Molecule Synthesis: It is a key intermediate for constructing complex molecular architectures where a specific spatial arrangement of functional groups is required. The cyclopropane unit acts as a bioisostere for other chemical groups, such as phenyl rings or alkynes, but with different spatial and electronic properties.

-

Fragment-Based Drug Discovery: As a fragment, it provides a rigid scaffold that can be elaborated upon to develop novel drug candidates for a wide range of therapeutic targets, including those in oncology and infectious diseases.[7][9]

Safety and Handling

As a laboratory chemical, proper handling procedures are essential. The compound is classified with several hazard statements according to the Globally Harmonized System (GHS).

| Hazard Code | Statement | Precautionary Measures |

| H302 | Harmful if swallowed | Do not eat, drink, or smoke when using this product. Rinse mouth if swallowed. |

| H315 | Causes skin irritation | Wear protective gloves. Wash skin thoroughly after handling. |

| H319 | Causes serious eye irritation | Wear eye protection. Rinse cautiously with water for several minutes if in eyes. |

| H335 | May cause respiratory irritation | Avoid breathing dust. Use only in a well-ventilated area. |

Handling Recommendations: Always use this compound in a chemical fume hood. Wear standard personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves. In case of accidental exposure, follow standard first-aid procedures and seek medical advice.

References

- Vertex AI Search Result on ethyl 2-{[(tert-butoxy)carbonyl]amino}cyclopropane-1-carboxylate. (n.d.).

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved January 19, 2026, from [Link]

- BLD Pharm. (n.d.). (1S,2S)-Ethyl 2-((tert-butoxycarbonyl)amino)cyclopropanecarboxylate.

- BLD Pharm. (n.d.). This compound.

- ChemicalBook. (n.d.). ethyl 2-{[(tert-butoxy)carbonyl]amino}cyclopropane-1-carboxylate.

-

Pittelkow, M., Lewinsky, R., & Christensen, J. B. (n.d.). (2-Aminoethyl)carbamic acid tert-butyl ester. Organic Syntheses. Retrieved January 19, 2026, from [Link]

-

Gornostaeva, E. A., et al. (2016). Ethyl-2-amino-pyrrole-3-carboxylates are novel potent anticancer agents that affect tubulin polymerization, induce G2/M cell-cycle arrest, and effectively inhibit soft tissue cancer cell growth in vitro. Anticancer Drugs, 27(7), 620-34. Retrieved January 19, 2026, from [Link]

Sources

- 1. This compound | C11H19NO4 | CID 71607252 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. labsolu.ca [labsolu.ca]

- 3. 1932045-84-5|(1S,2S)-Ethyl 2-((tert-butoxycarbonyl)amino)cyclopropanecarboxylate|BLD Pharm [bldpharm.com]

- 4. ethyl 2-{[(tert-butoxy)carbonyl]amino}cyclopropane-1-carboxylate | 613261-19-1 [amp.chemicalbook.com]

- 5. ethyl 2-{[(tert-butoxy)carbonyl]amino}cyclopropane-1-carboxylate | 613261-19-1 [chemicalbook.com]

- 6. 613261-19-1|this compound|BLD Pharm [bldpharm.com]

- 7. cas 681807-59-0|| where to buy ethyl 1-((tert-butoxycarbonyl)amino)-2-vinylcyclopropane-1-carboxylate [english.chemenu.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. Ethyl-2-amino-pyrrole-3-carboxylates are novel potent anticancer agents that affect tubulin polymerization, induce G2/M cell-cycle arrest, and effectively inhibit soft tissue cancer cell growth in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic data for Ethyl 2-((tert-butoxycarbonyl)amino)cyclopropanecarboxylate

An In-depth Technical Guide to the Spectroscopic Characterization of Ethyl 2-((tert-butoxycarbonyl)amino)cyclopropanecarboxylate

Introduction

This compound is a valuable synthetic building block, particularly in the field of medicinal chemistry and drug development. As a conformationally constrained non-canonical amino acid, its incorporation into peptides and other bioactive molecules can impart unique structural properties, leading to enhanced potency, selectivity, and metabolic stability. The precise structural confirmation of such intermediates is paramount to ensure the integrity of multi-step synthetic campaigns. This guide provides a comprehensive analysis of the core spectroscopic techniques used to elucidate and verify the structure of this compound, presented from the perspective of a senior application scientist. We will delve into the practical interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, explaining not just the results, but the scientific reasoning behind the observed signals.

Molecular Structure and Atom Numbering

A clear understanding of the molecule's topology is essential for interpreting spectroscopic data, especially for assigning specific signals in NMR spectroscopy. The following diagram illustrates the structure of this compound with a systematic numbering scheme that will be referenced throughout this guide.

Caption: Key fragmentation pathways for the title compound in ESI-MS.

Integrated Spectroscopic Analysis Workflow

Caption: Workflow for integrated spectroscopic structural confirmation.

Conclusion

The collective evidence from NMR, IR, and Mass Spectrometry provides a definitive structural confirmation of this compound. Mass spectrometry verifies the correct molecular weight and shows the characteristic fragmentation of the Boc protecting group. IR spectroscopy confirms the presence of the key functional groups: the N-H bond, and the distinct ester and carbamate carbonyls. Finally, ¹H and ¹³C NMR spectroscopy provide an unambiguous map of the carbon-hydrogen framework, confirming the connectivity of the ethyl ester, the Boc group, and the unique cyclopropyl core. This rigorous, multi-technique approach ensures the identity and purity of the material, which is critical for its application in research and development.

References

-

A Modular and Scalable Route to Protected Cyclopropane Amino Acid Building Blocks. ACS Publications. [Link] [1]2. A Modular and Scalable Route to Protected Cyclopropane Amino Acid Building Blocks. National Institutes of Health. [Link] [2]3. this compound. PubChem. [Link] [3]4. Interpreting C-13 NMR Spectra. Chemistry LibreTexts. [Link] [4]5. 29.10 ¹³C NMR Spectroscopy. LibreTexts Chemistry. [Link] [5]6. interpretation of two sample infrared spectra. YouTube. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. A Modular and Scalable Route to Protected Cyclopropane Amino Acid Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | C11H19NO4 | CID 71607252 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. 29.10 ¹³C NMR Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

An In-Depth Technical Guide to Ethyl 2-((tert-butoxycarbonyl)amino)cyclopropanecarboxylate: A Cornerstone for Constrained Peptidomimetics

Introduction: The Strategic Value of Conformational Constraint in Drug Discovery

In the landscape of modern medicinal chemistry, the pursuit of molecules with enhanced potency, selectivity, and metabolic stability is paramount. Unnatural amino acids have emerged as critical tools in this endeavor, offering structural diversity beyond the canonical twenty.[1] Among these, conformationally constrained amino acids are of particular interest as they can pre-organize a peptide or small molecule into a bioactive conformation, reducing the entropic penalty of binding to a biological target.[2][3] The cyclopropane ring, a motif increasingly found in marketed drugs, provides a powerful means to achieve this rigidity.[4][5] Its unique stereoelectronic properties and ability to fix the spatial orientation of substituents make it an invaluable design element in peptidomimetics and protease inhibitors.[6][7]

This guide provides a comprehensive technical overview of Ethyl 2-((tert-butoxycarbonyl)amino)cyclopropanecarboxylate, a key building block for introducing the constrained cyclopropylamino acid scaffold. We will delve into its chemical structure, stereochemical nuances, detailed synthetic protocols, and its application in the development of next-generation therapeutics.

Molecular Architecture and Stereoisomerism

This compound possesses a compact and rigid structure defined by the three-membered carbocycle. The molecule incorporates an ethyl ester and a Boc-protected amine, both crucial for its utility in peptide synthesis. The general structure is depicted below:

Caption: Chemical structure of this compound.

The presence of two stereocenters on the cyclopropane ring gives rise to four possible stereoisomers: (1R,2R), (1S,2S), (1R,2S), and (1S,2R). The relative stereochemistry (cis or trans) of the amino and ester groups significantly influences the conformation of the resulting peptide chain. The specific stereoisomer, such as (1S,2S)-Ethyl 2-((tert-butoxycarbonyl)amino)cyclopropanecarboxylate (CAS No: 1932045-84-5), is often crucial for achieving the desired biological activity.[8]

| Property | Value | Source |

| Molecular Formula | C11H19NO4 | [9] |

| Molecular Weight | 229.27 g/mol | [9] |

| CAS Number (racemic) | 613261-19-1 | [10] |

| Appearance | Off-white to yellow solid (predicted) | [10] |

Synthetic Strategies: Constructing the Constrained Core

Conceptual Synthetic Workflow

A logical synthetic pathway would begin with a commercially available N-Boc-protected dehydroalanine ethyl ester. This precursor contains the necessary carbon backbone and the protected amino group. The key step is the stereospecific cyclopropanation of the double bond. The Simmons-Smith reaction is a well-established and reliable method for this transformation.[5][11][12]

Caption: Conceptual workflow for the synthesis of the target molecule.

Exemplary Experimental Protocol (Simmons-Smith Cyclopropanation)

This protocol is a representative example based on the Furukawa modification of the Simmons-Smith reaction, known for its enhanced reactivity.[5]

Materials:

-

N-Boc-Dehydroalanine Ethyl Ester

-

Diethylzinc (Et2Zn)

-

Diiodomethane (CH2I2)

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous ammonium chloride (NH4Cl) solution

-

Saturated aqueous sodium bicarbonate (NaHCO3) solution

-

Brine

-

Anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4)

-

Silica gel for column chromatography

-

Ethyl acetate and hexanes (for chromatography)

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve N-Boc-dehydroalanine ethyl ester (1.0 eq) in anhydrous dichloromethane.

-

Reagent Addition: Cool the solution to 0 °C in an ice bath. To the stirred solution, add diethylzinc (1.5 eq, as a 1.0 M solution in hexanes) dropwise via the dropping funnel over 15 minutes.

-

Carbenoid Formation: After the addition of diethylzinc is complete, add diiodomethane (1.5 eq) dropwise over 20 minutes, maintaining the temperature at 0 °C.

-

Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Quenching: Upon completion, carefully quench the reaction by slowly adding saturated aqueous NH4Cl solution at 0 °C.

-

Workup: Dilute the mixture with dichloromethane and transfer to a separatory funnel. Wash the organic layer sequentially with saturated aqueous NaHCO3 solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous Na2SO4 or MgSO4, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure this compound.

Causality Behind Experimental Choices:

-

Anhydrous Conditions: The organozinc reagents are highly sensitive to moisture, necessitating the use of flame-dried glassware and anhydrous solvents to prevent decomposition.

-

Inert Atmosphere: A nitrogen or argon atmosphere prevents the reaction of the organometallic reagents with oxygen.

-

Slow Addition at Low Temperature: The reaction is exothermic. Slow, dropwise addition of the reagents at 0 °C helps to control the reaction rate and prevent side reactions.

-

Aqueous Workup: The aqueous workup serves to quench any unreacted organozinc species and to remove water-soluble byproducts. The bicarbonate wash neutralizes any residual acid.

Spectroscopic Characterization

¹H NMR Spectroscopy (Predicted):

-

Ethyl Group: A quartet around 4.1-4.2 ppm (O-CH2) and a triplet around 1.2-1.3 ppm (CH3).

-

Boc Group: A singlet for the nine equivalent protons of the tert-butyl group around 1.4-1.5 ppm.[13]

-

Cyclopropane Protons: A complex multiplet region between 0.8 and 2.5 ppm for the three protons on the cyclopropane ring. The exact chemical shifts and coupling constants would be dependent on the stereochemistry (cis/trans).

-

NH Proton: A broad singlet, typically in the range of 5.0-6.0 ppm, which is exchangeable with D2O.

¹³C NMR Spectroscopy (Predicted):

-

Ester Carbonyl: A signal around 170-175 ppm.

-

Boc Carbonyl: A signal around 155 ppm.

-

Boc Quaternary Carbon: A signal around 80 ppm.

-

Ethyl Group: Signals around 61 ppm (O-CH2) and 14 ppm (CH3).

-

Boc Methyl Carbons: A signal around 28 ppm.

-

Cyclopropane Carbons: Signals in the upfield region, typically between 10 and 35 ppm.

Mass Spectrometry (Predicted):

-

Electrospray Ionization (ESI): Expected to show the protonated molecule [M+H]+ at m/z 230.1. Fragments corresponding to the loss of the Boc group (-100) or the tert-butyl group (-57) are also anticipated.[14]

Infrared (IR) Spectroscopy (Predicted):

-

N-H Stretch: A peak around 3300-3400 cm⁻¹.

-

C=O Stretches: Strong absorptions around 1730 cm⁻¹ (ester) and 1690 cm⁻¹ (carbamate).

-

C-H Stretches: Peaks just below 3000 cm⁻¹ for the sp³ C-H bonds and potentially a weaker peak just above 3000 cm⁻¹ characteristic of the cyclopropane C-H bonds.

Applications in Drug Development and Medicinal Chemistry

The primary application of this compound is as a versatile building block in the synthesis of peptidomimetics and other complex molecules for drug discovery.[15][16] The Boc-protected amine and the ethyl ester provide orthogonal handles for further synthetic manipulations, such as peptide coupling and reduction or hydrolysis, respectively.

Role in Protease Inhibitors

The constrained nature of the cyclopropyl amino acid scaffold is particularly valuable in the design of protease inhibitors.[6] Many protease inhibitors bind to the enzyme's active site in an extended β-strand conformation. The cyclopropane ring can enforce this conformation, leading to enhanced binding affinity.[7] While direct incorporation of the title compound into marketed drugs is not explicitly documented, the cyclopropyl proline moiety in the Hepatitis C virus (HCV) protease inhibitor Boceprevir and the cyclopropyl group in Telaprevir highlight the clinical significance of this structural motif.[1][4][17] The synthesis of these complex molecules often involves the construction of a cyclopropyl-containing amino acid derivative.

Peptide Synthesis Workflow

The integration of this compound into a peptide sequence follows standard solid-phase or solution-phase peptide synthesis protocols.[18]

Caption: Integration of the cyclopropyl amino acid into a peptide chain.

First, the ethyl ester of the title compound would be hydrolyzed to the corresponding carboxylic acid. This acid can then be activated using standard peptide coupling reagents (e.g., HATU, HOBt/DIC) and reacted with the free amine of a growing peptide chain. Alternatively, the Boc group can be removed under acidic conditions (e.g., trifluoroacetic acid), and the resulting free amine can be coupled with an activated carboxylic acid.

Conclusion

This compound is a strategically important building block in medicinal chemistry. Its rigid cyclopropane core provides a means to introduce conformational constraints into peptides and small molecules, a tactic that has proven successful in the development of potent and selective therapeutics. A thorough understanding of its synthesis, reactivity, and stereochemistry is essential for researchers aiming to leverage the unique properties of this constrained amino acid in their drug discovery programs. While detailed, publicly available characterization data is sparse, the established chemistry of cyclopropanation and peptide synthesis provides a reliable framework for its preparation and application.

References

- Anwar, A. F. (2021). Synthetic Approaches to Cyclopropyl Peptidomimetics as 20s Proteasome Inhibitors.

- Barth, R., Benito-Garagorri, D., & Wilhelm, T. (2015). Process for the preparation and isolation of (S)-3-amino-N-cyclopropyl-2,2-dialkoxyhexanamide and (S)-tert-butyl [1-(cyclopropylamino)

- Charette, A. B., & Martin, S. F. (2001). Simmons-Smith Cyclopropanation Reaction. Organic Reactions, 1-475.

- Chen, Y., et al. (2011). Three-step synthesis of cyclopropyl peptidomimetics. Organic Letters, 13(18), 4879-4881.

- Davies, H. M. L., & Manning, J. R. (2008). Catalytic C-H functionalization by metal-carbenoid and-nitrenoid insertion.

- Hillier, M. C., & Martin, S. F. (1999). A Conformationally Restricted β-Strand HIV Protease Inhibitor. Methods in Molecular Medicine, 23, 397-406.

- Howe, J. A., & Venkatraman, S. (2013). The Discovery and Development of Boceprevir: A Novel, First-generation Inhibitor of the Hepatitis C Virus NS3/4A Serine Protease. Infection and Drug Resistance, 6, 91-101.

- Moni, L., et al. (2015). Ugi and Passerini Reactions of Biocatalytically Derived Chiral Aldehydes: Application to the Synthesis of Bicyclic Pyrrolidines and of Antiviral Agent Telaprevir. Journal of Organic Chemistry, 80(7), 3411-3428.

- Njoroge, F. G., et al. (2008). The Discovery of Boceprevir, a First-Generation HCV NS3 Protease Inhibitor. In Burger's Medicinal Chemistry, Drug Discovery and Development (pp. 1-34). John Wiley & Sons, Inc.

- Singh, R., et al. (2021). Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. RSC Medicinal Chemistry, 12(9), 1535-1560.

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

- Simmons, H. E., & Smith, R. D. (1958). A New Synthesis of Cyclopropanes from Olefins. Journal of the American Chemical Society, 80(19), 5323-5324.

- Simmons, H. E., et al. (1973). The Simmons-Smith Reaction. Organic Reactions, 20, 1-131.

- Charette, A. B., & Beauchemin, A. (2001). Simmons-Smith Cyclopropanation Reaction. Organic Reactions, 58, 1-415.

- Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.

- Fields, G. B. (Ed.). (1997). Solid-Phase Peptide Synthesis. Academic Press.

- Chan, W. C., & White, P. D. (Eds.). (2000). Fmoc Solid Phase Peptide Synthesis: A Practical Approach. Oxford University Press.

- Isidro-Llobet, A., Alvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504.

- Lebel, H., Marcoux, J. F., Molinaro, C., & Charette, A. B. (2003). Stereoselective cyclopropanation reactions. Chemical Reviews, 103(4), 977-1050.

- Bhattacharya, S., et al. (2011). Synthesis and characterization of a novel dipeptide analogue: 2-amino-N-(2-amino-ethyl)-3-phenyl-propionamide. Der Pharma Chemica, 3(3), 174-188.

- Ma, G., & Li, D. (2022). A systematic exploration of boceprevir-based main protease inhibitors as SARS-CoV-2 antivirals. European Journal of Medicinal Chemistry, 240, 114566.

- Hruby, V. J. (1982). Conformationally restricted analogs of peptide hormones. Life Sciences, 31(3), 189-199.

- Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.

- Ripka, A. S., & Rich, D. H. (1998). Peptidomimetic design. Current Opinion in Chemical Biology, 2(4), 441-452.

- Znabet, A., et al. (2010). A highly efficient synthesis of telaprevir by strategic use of biocatalysis and multicomponent reactions.

- Venkatraman, S., et al. (2006). Discovery of (1R, 5S)-N-[3-Amino-1-(cyclobutylmethyl)-2, 3-dioxopropyl]-3-[2 (S)-[[[(1, 1-dimethylethyl) amino] carbonyl] amino]-3, 3-dimethyl-1-oxobutyl]-6, 6-dimethyl-3-azabicyclo [3.1. 0] hexan-2 (S)-carboxamide (SCH 503034), a Potent, Orally Bioavailable Inhibitor of the Hepatitis C Virus NS3 Protease. Journal of Medicinal Chemistry, 49(20), 6074-6086.

- Lathrop, S. P., & Lindsley, C. W. (2011). A review of the allosteric modulation of metabotropic glutamate receptors. Current Topics in Medicinal Chemistry, 11(6), 655-671.

- Waser, J. (2013). Cyclopropanes in Organocatalysis. Topics in Current Chemistry, 338, 131-164.

- Collins, C. J., & Guild, G. L. (2016). Rapid detection of tert-butoxycarbonyl-methamphetamine by direct analysis in real time time-of-flight mass spectrometry. Journal of Forensic Sciences, 61(5), 1395-1400.

-

NIST. (n.d.). Ethyl cyclobutanecarboxylate. In NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved from [Link]

- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512-7515.

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2008). Introduction to Spectroscopy. Cengage learning.

- D'Souza, D. M., & Müller, T. J. (2007). Multi-component syntheses of heterocycles by transition-metal catalysis. Chemical Society Reviews, 36(7), 1095-1108.

- Touré, B. B., & Hall, D. G. (2009). Natural product synthesis using multicomponent reaction strategies. Chemical reviews, 109(9), 4439-4486.

- Kates, S. A., & Albericio, F. (Eds.). (2000). Solid-phase synthesis: a practical guide. CRC press.

- Hammer, R. P., et al. (2003). A CONVENIENT PREPARATION OF AN ORTHOGONALLY PROTECTED Cα,Cα-DISUBSTITUTED AMINO ACID ANALOG OF LYSINE: 1-tert-BUTYLOXYCARBONYL-4-((9-FLUORENYLMETHYLOXYCARBONYL)AMINO)-PIPERIDINE-4-CARBOXYLIC ACID. Organic Syntheses, 80, 25.

- Li, B., et al. (2012). Ethyl 2-[(tert-butoxycarbonyl)amino]thiazole-5-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 68(1), o143.

- Hubin, T. J., et al. (2006). Synthesis, spectroscopic analysis and crystal structure of (N-{2-[(2-aminoethyl)amino]ethyl}-4′-methyl-[1,1′-biphenyl]-4-sulfonamidato)tricarbonylrhenium(I). Inorganica Chimica Acta, 359(11), 3557-3562.

- Davis, F. A., & Chen, B. C. (1992). Asymmetric hydroxylation of enolates with N-sulfonyloxaziridines. Chemical Reviews, 92(5), 919-934.

Sources

- 1. medkoo.com [medkoo.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Use of constrained synthetic amino acids in beta-helix proteins for conformational control - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthetic Approaches to Cyclopropyl Peptidomimetics as 20s Proteasome Inhibitors - ProQuest [proquest.com]

- 5. Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Concise Synthesis of Optically Active Cyclopropane β-Amino Acid Derivatives via Olefination of Cyclopropanone Surrogates - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A Conformationally Restricted β-Strand HIV Protease Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 1932045-84-5|(1S,2S)-Ethyl 2-((tert-butoxycarbonyl)amino)cyclopropanecarboxylate|BLD Pharm [bldpharm.com]

- 9. This compound | C11H19NO4 | CID 71607252 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. ethyl 2-{[(tert-butoxy)carbonyl]amino}cyclopropane-1-carboxylate | 613261-19-1 [chemicalbook.com]

- 11. organicreactions.org [organicreactions.org]

- 12. Simmons–Smith reaction - Wikipedia [en.wikipedia.org]

- 13. Synthesis of Peptides Using Tert-Butyloxycarbonyl (Boc) as the α-Amino Protection Group | Springer Nature Experiments [experiments.springernature.com]

- 14. Three-step synthesis of cyclopropyl peptidomimetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Overview of Custom Peptide Synthesis [peptide2.com]

A-Z Guide to Ethyl 2-((tert-butoxycarbonyl)amino)cyclopropanecarboxylate: Synthesis, Characterization, and Applications in Drug Discovery

Abstract

Ethyl 2-((tert-butoxycarbonyl)amino)cyclopropanecarboxylate is a pivotal, non-proteinogenic amino acid derivative that serves as a versatile building block in modern medicinal chemistry. The incorporation of the strained cyclopropane ring imparts unique conformational rigidity and metabolic stability to parent molecules, making it a desirable motif in drug design.[1][2] This guide provides an in-depth analysis of the compound's physicochemical properties, detailed synthetic protocols, comprehensive characterization data, and a review of its applications in the development of novel therapeutics. It is intended for researchers, scientists, and drug development professionals seeking to leverage the strategic advantages of cyclopropane-containing scaffolds.

Introduction: The Strategic Value of the Cyclopropyl Moiety

In the landscape of drug discovery, the cyclopropane ring has emerged as a "privileged motif."[3] Despite its simple three-carbon structure, its inherent ring strain (~27 kcal/mol) and unique electronic properties confer significant advantages when incorporated into bioactive molecules.[4] The cyclopropyl group acts as a rigid spacer, locking flexible chains into specific, bioactive conformations, which can enhance binding affinity and selectivity for biological targets.[1]